(S)-2-Amino-N-(3,4-dichloro-benzyl)-3-methyl-butyramide

Description

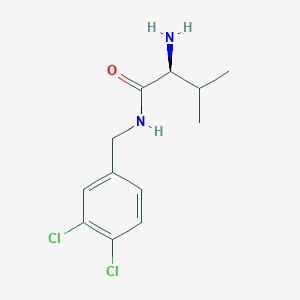

(S)-2-Amino-N-(3,4-dichloro-benzyl)-3-methyl-butyramide (CAS: 1307162-71-5) is a chiral amide derivative with a molecular formula of C₁₃H₁₈Cl₂N₂O and a molecular weight of 289.2 g/mol . Its structure features an (S)-configured amino group, a 3-methyl-butyramide backbone, and a 3,4-dichloro-benzyl substituent. The compound is classified as a specialty chemical intended for laboratory use, with a purity of ≥95% .

Properties

IUPAC Name |

(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-3-4-9(13)10(14)5-8/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISUGRCULPFATD-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC(=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-(3,4-dichloro-benzyl)-3-methyl-butyramide is a synthetic compound that belongs to the class of amides, known for their potential biological activities. This compound features a unique structural configuration with an amino group, a dichlorobenzyl moiety, and a methyl-butyramide structure. The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors.

Structural Characteristics

The structural formula of this compound is represented as follows:

This compound's molecular weight is approximately 315.24 g/mol. The presence of the 3,4-dichlorobenzyl group enhances its lipophilicity, which may facilitate better interaction with biological membranes and targets.

The mechanism of action of this compound involves binding to specific molecular targets and modulating biochemical pathways. It is hypothesized that the compound may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling pathways.

Potential Biological Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes like tissue kallikrein, which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Receptor Interaction : It may interact with specific receptors that regulate inflammation and other physiological responses.

Pharmacological Studies

Pharmacological studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. These studies often utilize various bioassays to evaluate the efficacy of the compound against specific biological targets.

Case Studies:

- Inflammatory Disease Models : In animal models of allergic inflammation, compounds structurally related to this compound demonstrated the ability to reduce inflammatory responses significantly .

- Cancer Research : Research has shown that similar compounds can inhibit tumor cell migration in vitro, suggesting potential applications in cancer therapy .

Biological Activity Assessment

The biological activity of this compound can be assessed through various bioassays that measure its efficacy against specific targets:

| Bioassay Type | Target | Outcome |

|---|---|---|

| Enzyme Inhibition Assay | Tissue Kallikrein | Significant inhibition observed |

| Cell Proliferation Assay | Tumor Cell Lines | Reduced proliferation noted |

| Inflammation Model | Allergic Response | Decreased inflammatory markers |

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound is often synthesized through various organic reactions, particularly involving amino acid derivatives. Its structure allows for modifications that can enhance its biological activity. For instance, derivatives of this compound have been explored for their potential in synthesizing pyrazinones, which are known for their diverse medicinal properties .

Antiviral Properties

Research indicates that certain derivatives of (S)-2-Amino-N-(3,4-dichloro-benzyl)-3-methyl-butyramide exhibit inhibitory activity against reverse transcriptase, an enzyme critical for the replication of HIV. This suggests potential applications in developing antiviral therapies .

Antithrombotic Effects

The compound has been studied for its effects on thrombin, a key player in blood coagulation. Inhibitors derived from this compound have shown promise in targeting thrombin, potentially leading to new treatments for thrombotic diseases .

Anti-Inflammatory Applications

The compound has been associated with the inhibition of human tissue kallikrein (KLK1), which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Selective KLK1 inhibitors derived from this compound may offer therapeutic benefits with fewer side effects compared to non-selective inhibitors .

Cancer Treatment

Research into KLK1 inhibitors has also revealed their potential in cancer therapy. These inhibitors can affect tumor cell migration and invasion, suggesting that this compound and its derivatives could be valuable in oncological treatments .

Neurological Disorders

Some studies have indicated that derivatives of this compound may have applications in treating neurological conditions by modulating pathways involved in neuroinflammation and neuroprotection .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 2: Spectroscopic and Physical Properties

Key Observations:

- NMR Profiles: The absence of reported NMR data for the target compound limits direct comparisons. However, analogs like 5a–5b exhibit characteristic amide NH signals (δ ~10.28 ppm) and alkyl chain resonances, which would likely differ in the dichloro-benzyl derivative due to aromatic deshielding .

- Mass Spectrometry: The target compound’s molecular ion ([M+H]+ = 289.2) is smaller than sulfonamide analogs (327–355 m/z), reflecting its simpler structure .

Preparation Methods

Amide Bond Formation

The core reaction involves coupling 2-amino-3-methylbutyric acid with 3,4-dichlorobenzylamine. A representative procedure derived from analogous compounds is outlined below:

-

Activation of Carboxylic Acid :

Dissolve 2-amino-3-methylbutyric acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv) at 0°C. Stir for 15 minutes to generate the active ester. -

Nucleophilic Attack :

Add 3,4-dichlorobenzylamine (1.1 equiv) dropwise to the activated acid. Stir at room temperature for 12–24 hours. Monitor reaction progress via TLC or LC-MS. -

Workup :

Quench the reaction with ice water, extract with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

Stereochemical Control

The (S)-configuration is preserved by:

-

Using (S)-2-amino-3-methylbutyric acid as the starting material.

-

Employing chiral auxiliaries or catalysts during coupling, though this is less common for simple amides.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Base Selection

DIPEA is preferred over triethylamine due to its superior ability to neutralize HCl byproducts without forming insoluble salts.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, eluent: hexane/ethyl acetate 3:1 → 1:1) to remove unreacted starting materials and coupling byproducts.

Recrystallization

Alternative purification involves recrystallization from isopropyl acetate/cyclohexane, yielding >95% pure product as white crystals.

Analytical Validation

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

-

NMR : δ 7.4–7.2 (m, 3H, aromatic), δ 4.3 (d, 2H, CH₂-benzyl), δ 3.1 (m, 1H, CH-amino).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation | Source |

|---|---|---|---|---|---|

| HATU/DIPEA | 85 | 98 | High efficiency | Cost of HATU | |

| DCC/DMAP | 72 | 95 | Lower cost | Longer reaction time | |

| T3P/Et₃N | 78 | 97 | Mild conditions | Requires anhydrous setup |

Industrial-Scale Considerations

For large-scale production:

-

Catalyst Recycling : Immobilized coupling agents reduce costs.

-

Process Safety : Exothermic reactions require controlled temperature and stirring.

Challenges and Solutions

-

Racemization Risk : Minimized by avoiding high temperatures and using mild bases.

-

Byproduct Formation : Excess benzylamine is removed via acid-base extraction.

Environmental and Regulatory Compliance

Q & A

Basic: What established synthetic routes are available for (S)-2-Amino-N-(3,4-dichloro-benzyl)-3-methyl-butyramide, and how are intermediates characterized?

Methodological Answer:

The compound can be synthesized via a multi-step route involving:

Condensation reactions : Similar to Schiff base formation in Cr(III) complexes, where hydrazine derivatives react with carboxylic acids (e.g., 2-aminobenzoic acid) under reflux .

Purification : Column chromatography or recrystallization to isolate intermediates.

Characterization : Microanalytical CHN data, molar conductivity, and magnetic moment measurements (e.g., octahedral geometry confirmation via µeff values) .

Stereochemical control : Use chiral auxiliaries or enantioselective catalysis to ensure (S)-configuration, verified by polarimetry or chiral HPLC .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to distinguish the benzyl, methyl, and amide protons. For example, the 3,4-dichloro-benzyl group shows aromatic splitting patterns in δ 7.2–7.8 ppm .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and NH₂/NH bending (~1550–1600 cm⁻¹) .

- UV-Vis : Detect π→π* transitions in the aromatic system (e.g., λmax ~250–300 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Combine multiple techniques (e.g., NMR with X-ray crystallography) to address ambiguities. For example, SHELXL refinement can resolve bond-length discrepancies in crystallographic models .

- Dynamic NMR : Detect rotational barriers in amide bonds if signals split due to slow conformational exchange .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

- Impurity analysis : Employ HPLC-MS to identify co-eluting epimers or byproducts, as noted in chromatographic condition optimization .

Advanced: What strategies ensure stereochemical purity in large-scale synthesis, and how are enantiomeric excess (ee) values quantified?

Methodological Answer:

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phase optimization to separate (S)- and (R)-enantiomers .

- X-ray crystallography : Resolve absolute configuration via anomalous scattering (e.g., SHELXL refinement) .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for enantiomer identification .

- Quantitative NMR (qNMR) : Integrate diastereomeric peaks using chiral derivatizing agents (e.g., Mosher’s acid) .

Advanced: How should researchers design experiments to analyze bioactivity or structure-activity relationships (SAR)?

Methodological Answer:

- SAR studies : Synthesize analogs with modified substituents (e.g., replacing 3,4-dichloro-benzyl with fluorinated or methyl groups) and compare bioactivity .

- Docking simulations : Use AutoDock or Schrödinger to predict binding affinities to target proteins (e.g., opioid receptors, as seen in tetrahydroquinoline analogs) .

- In vitro assays : Measure IC₅₀ values via enzyme inhibition or receptor-binding assays, ensuring triplicate runs for statistical validity .

- Metabolic stability : Assess pharmacokinetics using liver microsome models and HPLC-MS metabolite profiling .

Advanced: What experimental and computational approaches address challenges in solubility and formulation?

Methodological Answer:

- Co-solvent systems : Test DMSO/PEG mixtures for in vitro assays, noting precipitation thresholds .

- Salt formation : Synthesize hydrochloride salts to enhance aqueous solubility, as seen in arginine derivatives .

- Molecular dynamics (MD) : Simulate solvation shells to identify optimal solvents (e.g., acetone vs. acetonitrile) .

- Lyophilization : Optimize freeze-drying cycles for stable amorphous solid dispersions .

Advanced: How can researchers mitigate side reactions during amide bond formation?

Methodological Answer:

- Coupling reagent selection : Use PyBOP or HATU over DCC to minimize racemization, as demonstrated in tetrahydroquinoline syntheses .

- Temperature control : Maintain reactions at 0–5°C to suppress epimerization .

- In situ activation : Employ mixed anhydride methods with ClCO₂Et for sterically hindered amines .

- Real-time monitoring : Use FTIR or ReactIR to track reaction progress and abort if byproducts exceed 5% .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.